molecular formula HI4NP2 B14614308 Imidodiphosphorous tetraiodide CAS No. 58188-57-1

Imidodiphosphorous tetraiodide

Cat. No.: B14614308
CAS No.: 58188-57-1
M. Wt: 584.580 g/mol
InChI Key: HKOUGZGEUHHIEQ-UHFFFAOYSA-N
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Description

Imidodiphosphorous tetraiodide is a chemical compound with the formula P₂I₄. It is an orange crystalline solid and is known for its use as a reducing agent in organic chemistry. This compound is a rare example of phosphorus in the +2 oxidation state and can be classified as a subhalide of phosphorus .

Preparation Methods

Synthetic Routes and Reaction Conditions: Imidodiphosphorous tetraiodide can be synthesized through several methods:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Imidodiphosphorous tetraiodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromine: For substitution reactions.

    Sulfur: For oxidation reactions.

    Dry Ether: For disproportionation reactions.

    Carbon Disulfide: As a solvent in the synthesis involving phosphonium iodide and iodine.

Major Products:

Scientific Research Applications

Imidodiphosphorous tetraiodide has several applications in scientific research:

Mechanism of Action

The mechanism by which imidodiphosphorous tetraiodide exerts its effects involves its ability to act as a reducing agent. It facilitates the removal of oxygen atoms from various functional groups, thereby converting them into more reactive forms. This reduction process is crucial in organic synthesis, where it helps in the formation of desired products by deoxygenating intermediates .

Comparison with Similar Compounds

  • Diphosphorus Tetrafluoride (P₂F₄)
  • Diphosphorus Tetrachloride (P₂Cl₄)
  • Diphosphorus Tetrabromide (P₂Br₄)
  • Diarsenic Tetraiodide (As₂I₄)

Comparison: Imidodiphosphorous tetraiodide is unique due to its stability and specific reactivity as a reducing agent. While other diphosphorus tetrahalides share similar structural features, this compound’s ability to deoxygenate various functional groups makes it particularly valuable in organic synthesis .

Properties

CAS No.

58188-57-1

Molecular Formula

HI4NP2

Molecular Weight

584.580 g/mol

InChI

InChI=1S/HI4NP2/c1-6(2)5-7(3)4/h5H

InChI Key

HKOUGZGEUHHIEQ-UHFFFAOYSA-N

Canonical SMILES

N(P(I)I)P(I)I

Origin of Product

United States

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